molecular formula C16H22N2O2S B250122 N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide

Katalognummer B250122
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: MYDMMQVCULOHKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide, also known as CMCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the formation of a covalent bond between the thiol group of the cysteine residue in one protein and the carbonyl group of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. This covalent bond disrupts the protein-protein interaction, leading to the inhibition of the biological process that the interaction is involved in.
Biochemical and Physiological Effects:
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. For example, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in lab experiments is its selectivity for specific protein-protein interactions. This selectivity allows researchers to study specific biological processes in detail. However, one of the limitations of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. One potential direction is the development of more selective and less toxic derivatives of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the study of other biological processes beyond protein-protein interactions, such as protein-DNA interactions.

Synthesemethoden

The synthesis of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with cyclohexylmethylamine and ammonium thiocyanate. The resulting product is then purified to obtain N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in its pure form. This synthesis method has been extensively studied and optimized, making it a reliable and efficient method for producing N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is in the study of protein-protein interactions. N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to selectively disrupt the interaction between two specific proteins, making it a valuable tool for studying protein-protein interactions in various biological processes.

Eigenschaften

Molekularformel

C16H22N2O2S

Molekulargewicht

306.4 g/mol

IUPAC-Name

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C16H22N2O2S/c1-18(12-8-4-3-5-9-12)16(21)17-15(19)13-10-6-7-11-14(13)20-2/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,17,19,21)

InChI-Schlüssel

MYDMMQVCULOHKK-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.